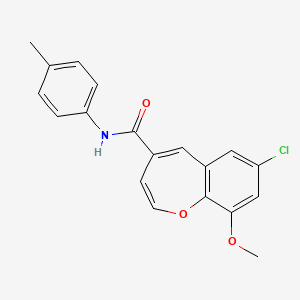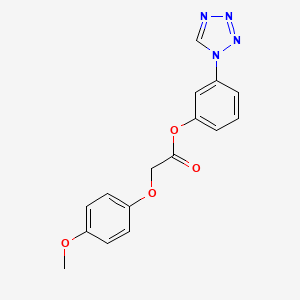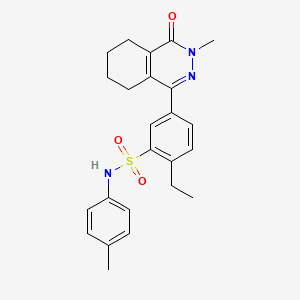
7-chloro-9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a carboxamide group attached to a benzoxepine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an amine, in this case, 4-methylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxepine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, subject to further research and clinical trials.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-chloro-9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-9-methoxy-1-benzoxepine-4-carboxamide: Lacks the 4-methylphenyl group.
9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro group.
7-chloro-1-benzoxepine-4-carboxamide: Lacks both the methoxy and 4-methylphenyl groups.
Uniqueness
The presence of the chloro, methoxy, and 4-methylphenyl groups in 7-chloro-9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity, compared to its analogs.
Propriétés
Formule moléculaire |
C19H16ClNO3 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
7-chloro-9-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-3-5-16(6-4-12)21-19(22)13-7-8-24-18-14(9-13)10-15(20)11-17(18)23-2/h3-11H,1-2H3,(H,21,22) |
Clé InChI |
ZAJYQVMIVHFEAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11319379.png)
![2-bromo-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11319382.png)
![2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319407.png)
![4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11319411.png)


![N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11319424.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319430.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11319445.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319451.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11319456.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11319460.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319462.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11319472.png)
